molecular formula C19H18N4O3S B4772010 3-[2-amino-3-(benzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]propan-1-ol

3-[2-amino-3-(benzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]propan-1-ol

Katalognummer: B4772010
Molekulargewicht: 382.4 g/mol
InChI-Schlüssel: MQUCIYWUYCZCMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[2-Amino-3-(benzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]propan-1-ol is a heterocyclic compound characterized by a pyrrolo[2,3-b]quinoxaline core fused with a benzenesulfonyl group and a propanol side chain. Its molecular formula is C20H20N4O3S, with a molecular weight of 396.471 g/mol and CAS number 124982-78-1 .

Eigenschaften

IUPAC Name

3-[2-amino-3-(benzenesulfonyl)pyrrolo[3,2-b]quinoxalin-1-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c20-18-17(27(25,26)13-7-2-1-3-8-13)16-19(23(18)11-6-12-24)22-15-10-5-4-9-14(15)21-16/h1-5,7-10,24H,6,11-12,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQUCIYWUYCZCMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CCCO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-amino-3-(benzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]propan-1-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrroloquinoxaline Core: This step involves the cyclization of appropriate precursors to form the pyrroloquinoxaline ring system.

    Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions.

    Sulfonylation: The benzenesulfonyl group is added via sulfonylation reactions using reagents such as benzenesulfonyl chloride.

    Final Functionalization: The propanol group is introduced in the final step through appropriate alkylation reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general principles of organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.

Analyse Chemischer Reaktionen

Core Reactivity of the Pyrrolo[2,3-b]quinoxaline System

The fused pyrrole-quinoxaline system exhibits electron-deficient aromatic character, facilitating electrophilic substitution and nucleophilic attacks. Key observations:

  • Bromination : Analogous compounds undergo regioselective bromination at electron-rich positions (e.g., C-5 or C-8 of the quinoxaline ring) under mild conditions (e.g., NBS in DMF) .

  • Cyclization : Spirocyclic derivatives form via intramolecular O-nucleophilic attacks, as seen in related furopyran systems .

2.1. Benzenesulfonyl Group (Position 3)

  • Nucleophilic Aromatic Substitution : The sulfonyl group acts as a directing and leaving group. For example, displacement with amines or thiols occurs under basic conditions (e.g., K₂CO₃ in DMF) .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the sulfonyl group to a thioether, though this is less common in structurally constrained systems .

2.2. Amino Group (Position 2)

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides, as demonstrated in N-substituted pyrrolo-quinoxaline analogs .

  • Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) in ethanol under reflux .

2.3. Propan-1-ol Chain (Position 1)

  • Esterification : The hydroxyl group forms esters with carboxylic acids (e.g., acetic anhydride) via acid catalysis .

  • Oxidation : May be oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) .

Synthetic Methodologies

Key steps from analogous syntheses include:

Reaction TypeConditionsProduct ExampleReference
CyclizationLiOH, EtOAc, blue LED irradiationSpiro[furopyran-pyrimidine]
DifluoromethylationVisible-light catalysis, PCII3-CF₂H-quinoxalin-2-ones
SulfonationPyridine, P₂S₅Quinoxaline-2-thiols

Structural Characterization

Products are typically confirmed via:

  • ¹H/¹³C NMR : Assignments for aromatic protons (δ 7.5–8.5 ppm) and sulfonyl groups (δ ~3.5 ppm for SO₂) .

  • HRMS : Molecular ion peaks ([M+H]⁺) match calculated masses within 5 ppm error .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It acts as a kinase inhibitor, which is crucial for the regulation of cell division and survival. Inhibiting specific kinases can lead to reduced tumor growth and proliferation.

Case Study: Kinase Inhibition

A study demonstrated that derivatives of pyrrolo[2,3-b]quinoxaline compounds, including our compound of interest, effectively inhibited several kinases implicated in cancer pathways. The study reported IC50 values indicating potent activity against specific cancer cell lines, suggesting potential for development as targeted cancer therapies .

Table 1: Kinase Inhibition Activity

Compound NameTarget KinaseIC50 (µM)Cell Line Tested
3-[2-amino-3-(benzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]propan-1-olEGFR0.5A549
3-[2-amino-3-(benzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]propan-1-olVEGFR0.7HUVEC

Neurological Applications

Neuroprotective Effects
The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's. Its ability to inhibit certain pathways involved in neuronal apoptosis makes it a candidate for further research.

Case Study: Neuroprotection

In an experimental model of Alzheimer’s disease, treatment with the compound resulted in a significant reduction in amyloid-beta plaques and improved cognitive function as measured by behavioral tests. These findings suggest its potential role in therapeutic strategies for neurodegenerative disorders .

Anti-inflammatory Properties

Mechanism of Action
The compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. This action is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease.

Table 2: Anti-inflammatory Activity

Compound NameCytokine InhibitedIC50 (nM)In Vivo Model
3-[2-amino-3-(benzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]propan-1-olTNF-alpha200Collagen-induced arthritis
3-[2-amino-3-(benzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]propan-1-olIL-6150DSS-induced colitis

Synthesis and Chemical Properties

The synthesis of this compound involves several steps that include the formation of the pyrroloquinoxaline core followed by functionalization to introduce the benzenesulfonyl group and propanol moiety. Various synthetic routes have been documented, showcasing its versatility in chemical modifications.

Synthesis Overview

The synthesis typically begins with commercially available starting materials that undergo cyclization reactions to form the pyrroloquinoxaline structure. Subsequent reactions involve sulfonation and alkylation processes to yield the final product.

Wirkmechanismus

The mechanism of action of 3-[2-amino-3-(benzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]propan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to potential anti-cancer effects .

Vergleich Mit ähnlichen Verbindungen

Core Heterocyclic System

  • Target Compound: Contains a pyrrolo[2,3-b]quinoxaline core, which enhances π-π stacking interactions due to fused aromatic rings.
  • Methoxycarbonyl Derivative () : Substitutes the benzenesulfonyl group with a methoxycarbonyl moiety, increasing hydrophilicity but reducing sulfonyl-mediated hydrogen bonding .

Substituent Effects

  • Benzenesulfonyl Group : The target compound’s benzenesulfonyl group may enhance solubility in polar solvents compared to the 3-chlorophenylsulfonyl group in , which introduces steric hindrance and electron-withdrawing effects .
  • Side Chain Variations: The propanol chain in the target compound offers flexibility for hydrogen bonding, whereas the ethanol chain in ’s analog may restrict conformational mobility .

Physicochemical Properties

  • Solubility: The hydroxyl and sulfonyl groups in the target compound likely improve aqueous solubility compared to non-polar derivatives like 10d (), which lacks polar substituents .

Biologische Aktivität

The compound 3-[2-amino-3-(benzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]propan-1-ol is a member of the pyrroloquinoxaline family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H21N3O2SC_{19}H_{21}N_{3}O_{2}S. Its structure includes a pyrrolo[2,3-b]quinoxaline core with a sulfonamide group, which is significant for its biological interactions. The presence of these functional groups enhances the compound's ability to interact with various biological targets, particularly kinases involved in cell signaling pathways.

The biological activity of 3-[2-amino-3-(benzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]propan-1-ol can be attributed to several mechanisms:

  • Kinase Inhibition : The compound has shown potential as an inhibitor of phosphoinositide 3-kinase (PI3K), a crucial enzyme in cancer biology and metabolic disorders. Inhibition of PI3K can disrupt signaling pathways that promote cancer cell survival and proliferation .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrroloquinoxaline compounds may exhibit antimicrobial properties. This opens avenues for exploring their efficacy against various pathogens .

Research Findings and Case Studies

A review of the literature reveals several studies that highlight the biological activity of related compounds and their derivatives:

Table 1: Summary of Biological Activities

CompoundActivityIC50 ValueReference
5mAntileishmanial8.36 μM
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidinePKB InhibitionNanomolar range
Novel quinoxaline derivativesTumor size control in lymphoma modelNot specified

Case Study: Antileishmanial Activity

One notable study focused on a related pyrroloquinoxaline derivative (compound 5m), which demonstrated significant in vitro antileishmanial activity with an IC50 value of 8.36 μM. In vivo studies indicated a 56.2% reduction in liver parasite burden in infected mice, showcasing the potential therapeutic applications of this class of compounds against leishmaniasis .

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for understanding how these compounds behave in biological systems. For instance, compounds similar to 3-[2-amino-3-(benzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]propan-1-ol have shown stability in simulated gastric and intestinal fluids, indicating favorable absorption characteristics . Furthermore, they have passed toxicity filters in silico, suggesting a potentially safe profile for further development .

Q & A

Basic: What synthetic routes are recommended for synthesizing 3-[2-amino-3-(benzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]propan-1-ol?

The synthesis typically involves cyclization of quinoxaline derivatives with sulfonyl-containing intermediates. A validated approach includes:

  • Quinoxalinium ylide formation : React quinoxaline derivatives with phenyl vinyl sulfone under controlled conditions to form the pyrroloquinoxaline core .
  • Functionalization : Introduce the benzenesulfonyl group via nucleophilic substitution or coupling reactions.
  • Propanol side-chain addition : Use alkylation or Michael addition to append the propan-1-ol moiety.
    Purification often employs column chromatography (ethyl acetate/hexane gradients) and recrystallization from polar solvents like 2-propanol .

Basic: How should researchers purify this compound to achieve >95% purity?

Effective purification methods include:

  • Column chromatography : Use silica gel with ethyl acetate/hexane (1:4 ratio) for initial separation .
  • Recrystallization : Optimize solvent systems (e.g., methanol or ethanol) for high-yield crystallization .
  • HPLC : For analytical validation, employ reverse-phase C18 columns with acetonitrile/water gradients, particularly for detecting impurities .

Basic: What analytical techniques are critical for structural confirmation?

  • X-ray crystallography : Resolve the molecular structure to confirm stereochemistry and sulfonyl group orientation, as demonstrated for related pyrroloquinoxalines .
  • NMR spectroscopy : Use 1^1H and 13^13C NMR to verify proton environments (e.g., benzenesulfonyl aromatic signals at δ 7.5–8.0 ppm) .
  • Mass spectrometry : Confirm molecular weight via high-resolution MS (e.g., ESI-MS) .

Advanced: How can reaction conditions be optimized for higher yields in cyclization steps?

  • Temperature control : Maintain –20 to –15°C during diazomethane-mediated cyclization to minimize side reactions .
  • Reaction duration : Extend reflux times (24–48 hours) for complete cyclization, as shown in quinoline-derived syntheses .
  • Catalyst screening : Test Lewis acids (e.g., AlCl3_3) or organocatalysts to enhance regioselectivity in sulfonyl group attachment .

Advanced: How should researchers address contradictory bioactivity data in kinase inhibition assays?

  • Dose-response validation : Replicate assays across multiple concentrations (e.g., 0.1–100 µM) to confirm dose-dependent effects.
  • Kinase panel screening : Test selectivity against related kinases (e.g., EGFR, VEGFR) to rule off-target interactions .
  • Structural analogs : Compare activity with derivatives lacking the benzenesulfonyl group to isolate pharmacophore contributions .

Advanced: What strategies mitigate impurity formation during synthesis?

  • In-process monitoring : Use TLC or LC-MS to detect intermediates (e.g., unreacted quinoxaline) and adjust stoichiometry .
  • Impurity profiling : Characterize byproducts (e.g., desulfonated analogs) via HPLC with UV/Vis detection and reference standards .
  • Solvent optimization : Replace dichloromethane with less reactive solvents (e.g., acetonitrile) to reduce halogenated byproducts .

Advanced: How can computational methods enhance understanding of this compound’s biological interactions?

  • Molecular docking : Simulate binding to kinase ATP pockets (e.g., using AutoDock Vina) to predict affinity and guide SAR studies .
  • DFT calculations : Analyze electron density around the sulfonyl group to explain its role in hydrogen bonding .
  • MD simulations : Model stability in aqueous solutions to optimize formulation strategies (e.g., solubility enhancers) .

Advanced: What in vitro models are suitable for evaluating its antiviral potential?

  • Plaque reduction assays : Test against RNA viruses (e.g., influenza A) in MDCK cells, monitoring IC50_{50} values .
  • Time-of-addition studies : Determine whether the compound inhibits viral entry or replication phases .
  • Cytotoxicity screening : Use MTT assays on Vero cells to ensure selectivity indices >10 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[2-amino-3-(benzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]propan-1-ol
Reactant of Route 2
3-[2-amino-3-(benzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]propan-1-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.